![molecular formula C6H11NO B12843979 (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,6S)-2-Azabicyclo[221]heptan-6-ol is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol can be achieved through several methods. One notable approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different ring sizes and substitution patterns.
Bicyclo[2.1.1]hexanes:
Uniqueness: (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2/t4-,5+,6-/m0/s1 |
InChI Key |
AUBJWMXFVGCAGR-JKUQZMGJSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1NC2)O |
Canonical SMILES |
C1C2CC(C1NC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)


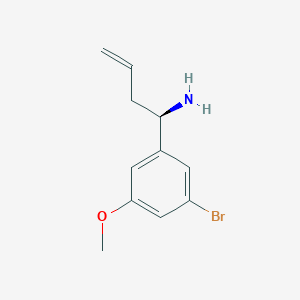
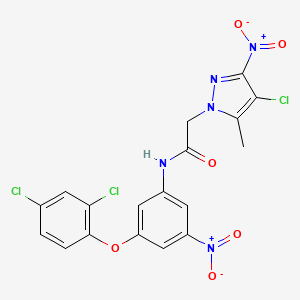
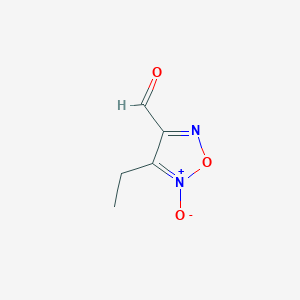
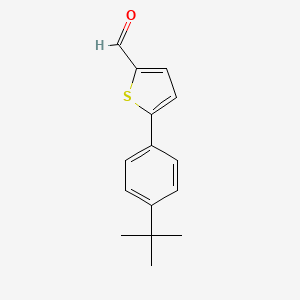
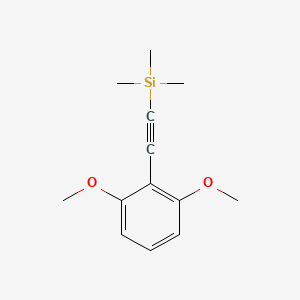
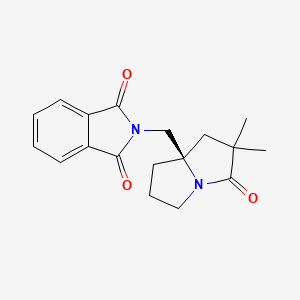
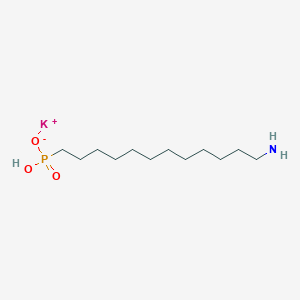
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)

